2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade

Descripción

Systematic Nomenclature and Synonym Identification

The compound is systematically named potassium;[(E)-[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate . Common synonyms include:

- Progoitrin potassium salt

- 2-(R)-Hydroxy-3-butenyl glucosinolate potassium salt

- Glucorapiferin potassium salt

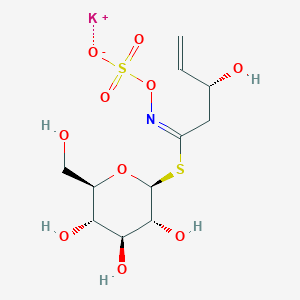

The IUPAC name reflects its glucosinolate backbone, comprising a β-D-glucopyranose moiety linked via a sulfur atom to a side chain derived from the non-protein amino acid (R)-2-hydroxybut-3-enyl .

Molecular Architecture and Stereochemical Configuration

The molecular formula is C₁₁H₁₈KNO₁₀S₂ (molecular weight: 427.5 g/mol), distinguishing it from the free acid form (C₁₁H₁₉NO₁₀S₂, 389.4 g/mol). Key structural features include:

Stereochemical isomers include progoitrin (R-configuration at C-2 of the side chain) and epi-progoitrin (S-configuration). The R-isomer is biologically predominant and serves as the primary form in commercial preparations.

Crystallographic Properties and Conformational Dynamics

While detailed crystallographic data for this potassium salt are not explicitly reported in available literature, general principles of glucosinolate salts apply:

- Unit Cell and Symmetry : Glucosinolate salts typically form crystalline structures with repeating unit cells. The potassium ion likely occupies interstitial sites, stabilizing the sulfate anion.

- Hydrogen Bonding : Hydroxyl groups on the glucopyranose core and hydroximino group participate in hydrogen bonding, influencing lattice packing.

- Conformational Flexibility : The but-3-enyl side chain may adopt multiple conformers due to rotational freedom around single bonds, though the Z-configuration of the double bond is fixed.

Comparative Analysis with Parent Compound

The parent compound, 2-hydroxy-3-butenyl glucosinolate (CAS 585-95-5), differs in the absence of the potassium counterion. Key distinctions are summarized below:

The potassium salt’s increased solubility and stability make it preferable for analytical applications.

Propiedades

IUPAC Name |

potassium;[(E)-[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7+;/t5-,6+,8+,9-,10+,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXFCKWHSTEIK-KRGOUHSNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18KNO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach to Glucosinolates

The synthesis of glucosinolates such as 2-Hydroxybut-3-enyl-glucosinolat potassium salt typically follows a multi-step chemical process involving:

- Formation of glucosyl thiohydroximate intermediates

- O-sulfation of hydroximino groups

- De-O-acetylation to yield the final glucosinolate salt

A representative synthetic scheme (adapted from literature) involves the reaction of phenylacetothiohydroxamic acid derivatives with acetobromoglucose under basic conditions to produce glucosyl thiohydroximate intermediates. Subsequent O-sulfation is performed using sulfur trioxide pyridine complex, yielding peracetylated glucosinolate anions. These intermediates are then de-O-acetylated to afford the desired glucosinolate potassium salt after cation exchange purification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of thiohydroximate | Reaction of phenylacetothiohydroxamic acid with acetobromoglucose under basic conditions | Glucosyl thiohydroximate intermediate |

| O-sulfation | Sulfur trioxide pyridine complex | Peracetylated glucosinolate anion |

| De-O-acetylation | Standard deacetylation conditions | 2-Hydroxybut-3-enyl-glucosinolat potassium salt |

This method ensures stereocontrol and acceptable overall yields of the glucosinolate salts.

Specific Considerations for 2-Hydroxybut-3-enyl-glucosinolat Potassium Salt

The potassium salt form is typically isolated by cation exchange, using potassium bicarbonate or similar bases to replace other counter ions. This step is crucial for obtaining the HPLC grade compound with high purity and stability.

Extraction and Purification from Natural Sources

Extraction Solvent Systems

An alternative to full chemical synthesis is extraction from plant materials rich in glucosinolates, such as mustard seeds or related cruciferous plants. The extraction employs aqueous solvent systems, often mixtures of water and C1-C4 alkyl alcohols (methanol, ethanol, propanol, etc.) to optimize glucosinolate solubility and stability.

Extraction Procedure

- Plant material is cold-pressed to remove oils, reducing interference

- Extraction duration ranges from 2 to 5 days to allow efficient glucosinolate solubilization and controlled hydrolysis

- Filtration removes solids, and solvent removal is achieved by rotary evaporation or spray drying to yield a solid glucosinolate extract

Purification to HPLC Grade

Further purification involves:

- Removal of impurities by chromatographic methods, including preparative HPLC or ion-exchange chromatography

- Conversion to potassium salt by cation exchange resins or treatment with potassium bicarbonate

- Final drying and packaging under controlled conditions to maintain HPLC grade purity (≥99% content)

Analytical and Research Findings on Preparation

Yield and Purity Data

| Preparation Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Chemical synthesis (multi-step) | 40-60 | ≥99 | High stereocontrol, reproducible |

| Plant extraction + purification | 30-50 | 95-99 | Dependent on source and extraction time |

Summary Table of Preparation Methods

| Aspect | Chemical Synthesis | Plant Extraction and Purification |

|---|---|---|

| Starting Materials | Synthetic precursors (acetobromoglucose, phenylacetothiohydroxamic acid) | Mustard seed or cruciferous plant material |

| Reaction Conditions | Basic conditions, sulfur trioxide pyridine complex, deacetylation | Aqueous alcohol solvent, buffered pH 6-7.2 |

| Purification Techniques | Cation exchange, chromatographic purification | Filtration, rotary evaporation, ion exchange |

| Yield | 40-60% | 30-50% |

| Purity | ≥99% (HPLC grade) | 95-99% |

| Stability | Thermally stable to 120°C | Sensitive to enzymatic hydrolysis if not controlled |

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxybut-3-enyl-glucosinolat potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups into the compound.

Major Products Formed: The reactions involving 2-Hydroxybut-3-enyl-glucosinolat potassium salt can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable for further research and development in various fields.

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Glucosinolate Hydrolysis and Isothiocyanate Formation

Progoitrin serves as a substrate for the enzyme myrosinase, which catalyzes its hydrolysis to produce isothiocyanates. These compounds are known for their biological activities, including anti-cancer properties. Research indicates that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth, making Progoitrin a valuable compound for cancer research .

1.2 Investigating Plant Defense Mechanisms

Glucosinolates like Progoitrin play a critical role in plant defense against herbivores. When plants are damaged, myrosinase acts on glucosinolates to release isothiocyanates, which exhibit insecticidal and fungicidal properties. Studies utilizing 2-Hydroxybut-3-enyl-glucosinolate potassium salt aim to elucidate these defense mechanisms, potentially leading to the development of pest-resistant crops .

Health Benefits and Nutritional Research

2.1 Dietary Impact of Glucosinolates

Research has focused on the health benefits associated with dietary glucosinolates, including their role in modulating phase II detoxifying enzymes. This modulation enhances the body's ability to eliminate carcinogens and may influence gut microbiota composition, contributing to improved health outcomes . Progoitrin's hydrolysis product has been studied for its potential benefits in functional foods aimed at promoting health.

2.2 Antimicrobial Properties

The hydrolyzed form of Progoitrin has demonstrated antimicrobial properties, suggesting its potential use in food preservation as a natural pesticide against agricultural pests. This application could provide an eco-friendly alternative to synthetic pesticides .

Industrial Applications

3.1 Food Industry

Progoitrin is utilized as a natural flavoring agent in the food industry due to its distinct taste profile derived from cruciferous vegetables. Its role in enhancing flavor while providing health benefits makes it an attractive ingredient for functional foods .

3.2 Agricultural Uses

The potential use of Progoitrin as a biopesticide is being explored due to its insecticidal properties when hydrolyzed into isothiocyanates. This could lead to sustainable agricultural practices that reduce reliance on chemical pesticides .

Summary of Findings

The following table summarizes key findings related to the applications of 2-Hydroxybut-3-enyl-glucosinolate potassium salt:

Case Studies and Research Insights

Several studies have documented the applications and impacts of Progoitrin:

- A study on Arabidopsis thaliana revealed that glucosinolates like Progoitrin influence root growth and development in various plant species, highlighting their ecological significance .

- Research into myrosinase activity using Progoitrin has identified potential inhibitors that could enhance the health benefits of glucosinolates when consumed through diet.

- Investigations into the antimicrobial properties of hydrolyzed Progoitrin have shown promising results for its use in natural food preservation methods .

Mecanismo De Acción

The mechanism by which 2-Hydroxybut-3-enyl-glucosinolat potassium salt exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique chemical structure allows it to modulate various biological processes, such as enzyme activity and gene expression. These interactions contribute to its biological activity and potential therapeutic applications.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Progoitrin Potassium Salt

Progoitrin potassium salt is synonymous with 2-hydroxybut-3-enyl-glucosinolat potassium salt, sharing identical CAS and structural properties . This highlights its role as a primary reference standard in glucosinolate research.

Sodium Salicylate (CAS: 54-21-7)

Key differences include:

- Applications: Sodium salicylate is utilized as an analgesic and anti-inflammatory agent, whereas the glucosinolate derivative serves as a chromatographic standard .

Potassium Triphosphate (CAS: 13845-36-8)

An industrial-grade potassium salt (K₅P₃O₁₀) with applications in detergents and water treatment. Contrasts include:

- Purity : Industrial grade (99%) vs. HPLC grade (≥98%), with the latter prioritized for analytical precision .

- Functionality: Potassium triphosphate lacks the bioactive sulfonated structure of glucosinolates, limiting its utility in biological research .

Chromatographic Behavior and Analytical Methods

Mobile Phase and Column Selection

- 2-Hydroxybut-3-enyl-glucosinolat potassium salt: Typically analyzed using reversed-phase C18 columns (e.g., Shim-Pack CLC-ODS) with methanol-formic acid gradients (20%–95% methanol over 77 min) and detection at 275 nm .

- Phenolic Compounds: Analyzed using similar C18 columns (e.g., Spherisorb ODS-2) but with elution programs tailored to phenolic hydrophobicity, often employing formic acid-methanol gradients and detection at 280/320 nm .

Mass Spectrometry

- Glucosinolates like 2-hydroxybut-3-enyl-glucosinolat require high-resolution mass spectrometry (HRMS) for structural confirmation due to their complex fragmentation patterns. In contrast, phenolic compounds (e.g., ellagic acid) are often quantified using MRM modes in LC-MS/MS due to well-characterized fragmentation .

Purity and Regulatory Standards

| Compound | CAS | Grade | Purity | Primary Use |

|---|---|---|---|---|

| 2-Hydroxybut-3-enyl-glucosinolat K⁺ | 21087-77-4 | HPLC | ≥98% | Chromatographic standards |

| Sodium Salicylate | 54-21-7 | Analytical | ≥99% | Pharmaceuticals, analytics |

| Potassium Triphosphate | 13845-36-8 | Industrial | 99% | Detergents, water treatment |

HPLC-grade compounds undergo stringent quality control to minimize contaminants (e.g., heavy metals, residual solvents), unlike industrial-grade salts .

Supplier and Regulatory Landscape

- 2-Hydroxybut-3-enyl-glucosinolat potassium salt is supplied globally via platforms like ECHEMI, with certifications ensuring compliance with international regulatory standards (e.g., USP, Ph. Eur.) .

- Sodium sulfonates (e.g., sodium 1-heptanesulfonate) are classified as "suitable grade" for general laboratory use but lack the specificity required for glucosinolate analysis .

Actividad Biológica

2-Hydroxybut-3-enyl-glucosinolate (also known as progoitrin) is a member of the glucosinolate family, which are sulfur-containing compounds predominantly found in the Brassicales order of plants. These compounds are known for their diverse biological activities, including potential health benefits and roles in plant defense mechanisms. This article explores the biological activities associated with 2-hydroxybut-3-enyl-glucosinolate, focusing on its toxicity, effects on pests, and potential health implications in humans.

Chemical Structure and Biosynthesis

2-Hydroxybut-3-enyl-glucosinolate is synthesized from amino acids through a series of enzymatic reactions. The biosynthetic pathway involves the conversion of 3-butenyl glucosinolate to its hydroxylated derivative, which can exist as two enantiomers: 2R and 2S. The genes responsible for this conversion have been identified in various plant species, including Arabidopsis thaliana and Brassica napus, suggesting a complex regulatory mechanism governing glucosinolate production .

1. Toxicity to Herbivores

Research indicates that 2-hydroxybut-3-enyl-glucosinolate exhibits significant toxicity towards herbivorous insects, such as Caenorhabditis elegans. The compound's effectiveness as a deterrent is attributed to its ability to disrupt normal physiological processes in these organisms. In laboratory studies, it was observed that higher concentrations of this glucosinolate led to increased mortality rates among treated pests .

2. Plant Defense Mechanism

The presence of glucosinolates, including 2-hydroxybut-3-enyl-glucosinolate, plays a crucial role in plant defense against herbivory. This compound not only deters feeding but also can induce stress responses in plants when attacked by pests. For example, Brassica species with higher levels of this glucosinolate demonstrated enhanced resistance to insect herbivores compared to those with lower levels .

3. Health Implications for Humans

Glucosinolates are studied for their potential health benefits, particularly their anticancer properties. Some studies suggest that dietary intake of glucosinolates may be linked to reduced cancer risk due to their ability to induce detoxifying enzymes in the liver and modulate cell signaling pathways related to apoptosis and cell cycle regulation . However, the specific effects of 2-hydroxybut-3-enyl-glucosinolate require further investigation.

Case Study 1: Insect Resistance

A study conducted on Brassica napus demonstrated that plants engineered to produce higher levels of 2-hydroxybut-3-enyl-glucosinolate exhibited a marked decrease in feeding by aphids and caterpillars. The research highlighted the importance of this glucosinolate in enhancing plant resilience against pest attacks while maintaining crop yield .

Case Study 2: Human Health

In a cohort study involving participants from the EPIC-Heidelberg project, dietary intake of individual glucosinolates was analyzed. It was found that higher consumption of cruciferous vegetables rich in glucosinolates correlated with lower incidences of certain cancers. This suggests a protective role for compounds like 2-hydroxybut-3-enyl-glucosinolate in human health .

Data Table: Biological Activities of 2-Hydroxybut-3-enyl-glucosinolate

Q & A

Q. How can researchers confirm the structural identity of 2-Hydroxybut-3-enyl-glucosinolate potassium salt?

Methodological Answer :

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to verify the hydroxybutenyl side chain and glucosinolate backbone. Compare chemical shifts (e.g., δ 3.0–5.5 ppm for sugar protons) with literature data for analogous glucosinolates .

- Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) in negative ion mode to confirm the molecular ion [M⁻] at m/z 426.0 (calculated for C₁₁H₁₈KNO₁₀S₂). Fragmentation patterns should align with glucosinolate-specific cleavages (e.g., loss of glucose moiety) .

- Reference Standards : Cross-validate results with certified reference materials (e.g., phyproof® substances) that share structural similarities, such as progoitrin potassium salt .

Q. What methodologies ensure accurate purity assessment of this compound for HPLC applications?

Methodological Answer :

- HPLC Conditions : Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5, v/v). Set detection at 229 nm for glucosinolate absorption .

- Validation Parameters :

- Impurity Profiling : Detect sulfated or oxidized derivatives using tandem MS (MS/MS) to rule out degradation products .

Q. How should researchers store this compound to maintain stability?

Methodological Answer :

- Temperature : Store at +4°C in airtight, amber vials to prevent photodegradation and hydrolysis .

- Solubility Considerations : Prepare stock solutions in HPLC-grade water or 20% methanol (v/v) to avoid precipitation. Freeze aliquots at -20°C for long-term stability (≥6 months) .

- Monitoring : Conduct stability tests monthly via HPLC to track purity decline (>5% indicates compromised integrity) .

Advanced Research Questions

Q. How can experimental design address contradictions in bioactivity data for this glucosinolate?

Methodological Answer :

- Variable Isolation : Control for enzymatic hydrolysis by myrosinase, which converts glucosinolates to bioactive isothiocyanates. Use heat-inactivated controls to distinguish direct vs. metabolite-driven effects .

- Dose-Response Curves : Test concentrations from 1 µM to 1 mM to identify non-linear effects (e.g., hormesis). Replicate across cell lines (e.g., HT-29 vs. HepG2) to assess tissue-specific responses .

- Theoretical Frameworks : Link results to glucosinolate signaling pathways (e.g., Nrf2/ARE activation) and compare with structurally similar compounds (e.g., glucoraphanin) to resolve mechanistic inconsistencies .

Q. What advanced HPLC techniques optimize separation of stereoisomers or degradation products?

Methodological Answer :

- Chiral Columns : Use a Chirobiotic T column (250 × 4.6 mm) with a mobile phase of 10 mM ammonium acetate (pH 5.0) in ethanol/water (70:30) to resolve enantiomers .

- Gradient Elution : Apply a 30-minute gradient from 5% to 40% acetonitrile to separate hydroxylated derivatives. Monitor at 254 nm for improved sensitivity .

- Hyphenated Techniques : Couple HPLC with circular dichroism (CD) detection to confirm stereochemical integrity of isolated fractions .

Q. How do researchers reconcile conflicting data on this compound’s stability under varying pH conditions?

Methodological Answer :

- pH-Rate Profiling : Conduct accelerated stability studies at pH 2.0 (gastric), 7.4 (physiological), and 9.0 (intestinal). Sample aliquots at 0, 24, and 48 hours for HPLC analysis .

- Kinetic Modeling : Apply first-order degradation kinetics (ln[C] vs. time) to calculate half-lives. Compare activation energies (Ea) via Arrhenius plots to predict shelf-life under storage conditions .

- Ion Suppression Analysis : Use LC-MS to identify buffer-specific adducts (e.g., sodium or potassium clusters) that may artificially inflate degradation rates .

Q. What methodologies validate enzymatic hydrolysis rates in plant extracts containing this glucosinolate?

Methodological Answer :

- Endpoint Assays : Incubate with purified myrosinase (0.1 U/mL) at 37°C for 1 hour. Quench with 70% methanol and quantify glucose release via glucose oxidase assay .

- Real-Time Monitoring : Use a pH-stat system to track acid production during hydrolysis (pH drop correlates with reaction progress) .

- Competitive Inhibition Studies : Add synthetic glucosinolate analogs (e.g., sinigrin) to assess enzyme specificity and calculate inhibition constants (Ki) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.